

# 3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Hydroxy Midostaurin-d5

Cat. No.: B12424109

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of **3-Hydroxy Midostaurin-d5**. This deuterated analog of a primary Midostaurin metabolite is a critical tool in pharmacokinetic and metabolic research, particularly in the development of therapies targeting FMS-like tyrosine kinase-3 (FLT3).

## Core Chemical Properties

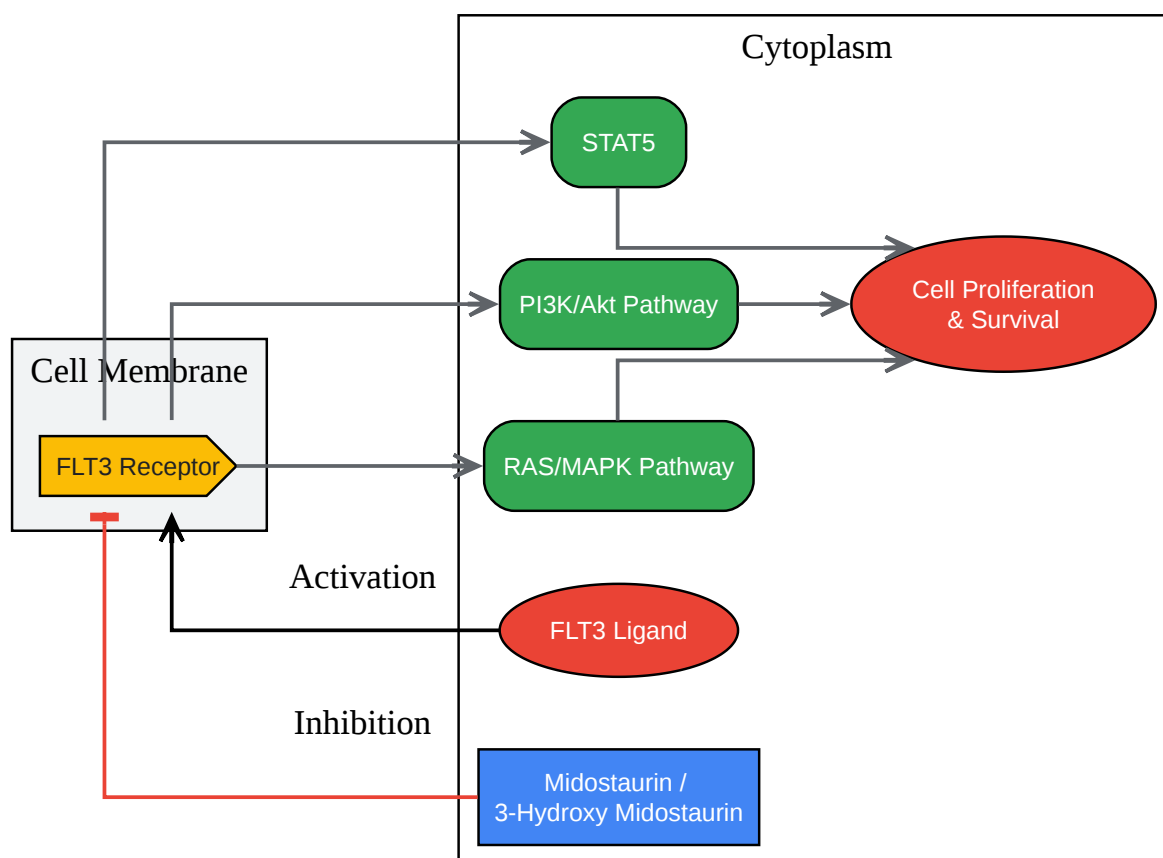
**3-Hydroxy Midostaurin-d5** is a stable isotope-labeled version of 3-Hydroxy Midostaurin, a biologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin (PKC412). The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Midostaurin and its metabolites in biological matrices.

Property	Value	Source
Synonyms	CGP52421-d5	[1]
Molecular Formula	C35H25D5N4O4	[2]
Molecular Weight	591.67 g/mol	[1]
CAS Number	Not available (Unlabeled: 179237-49-1)	[3]
IUPAC Name	N-((5S, 6R, 7R, 9R)-16-hydroxy-6-methoxy-5-methyl-14-oxo-6, 7, 8, 9, 15, 16-hexahydro-5H, 14H-17-oxa-4b, 9a, 15-triaza-5, 9-methanodibenzo[b, h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-(methyl-d3)benzamide-d2	[4]
Physical Form	Solid	N/A
Solubility	General advice suggests dissolving in an appropriate organic solvent. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be effective.	[1]
Stereochemistry	Typically available as a mixture of diastereomers.	[4]

## Biological Activity and Role in Signaling Pathways

3-Hydroxy Midostaurin, the non-deuterated parent compound, is an active metabolite of Midostaurin and a potent inhibitor of several protein kinases, most notably FMS-like tyrosine kinase-3 (FLT3).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5]

Both Midostaurin and its 3-hydroxy metabolite inhibit the autophosphorylation of FLT3, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival, including the STAT5, PI3K/Akt, and MAPK pathways.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in leukemia cells harboring FLT3 mutations.[8] The IC50 values for 3-Hydroxy Midostaurin against FLT3 autophosphorylation are approximately 132 nM in culture medium and 9.8  $\mu$ M in plasma.[9]



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Inhibition of FLT3 Signaling by Midostaurin and its Metabolite.

## Experimental Protocols: Use as an Internal Standard

**3-Hydroxy Midostaurin-d5** is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Midostaurin and its metabolites in biological samples such as plasma or serum.<sup>[4]</sup> A detailed synthesis protocol for this deuterated compound is not publicly available as it is typically offered as a custom synthesis product by specialized chemical vendors.<sup>[10]</sup>

Below is a representative workflow for a validated LC-MS/MS assay for Midostaurin, incorporating **3-Hydroxy Midostaurin-d5** as an internal standard.

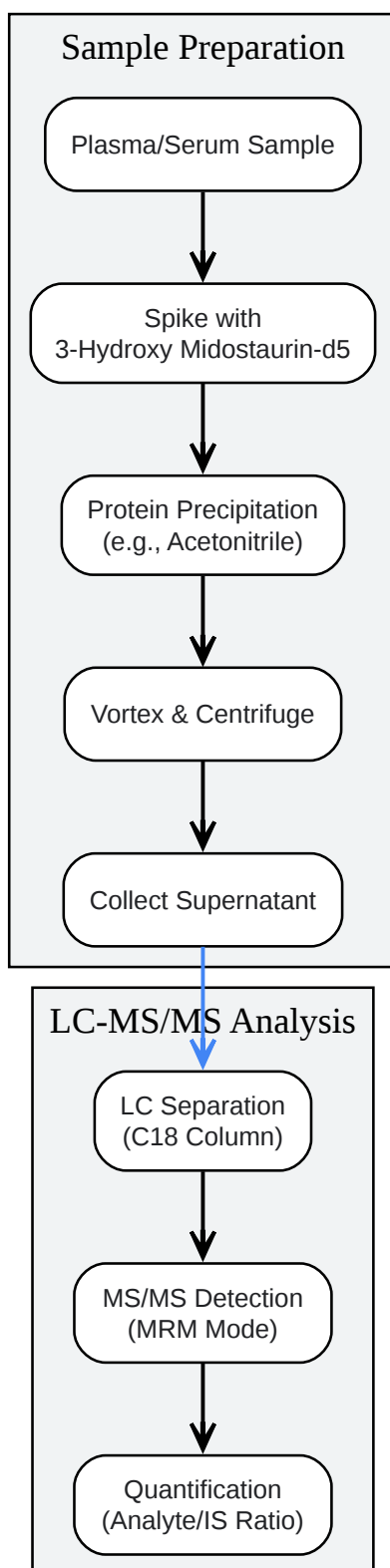
### Sample Preparation: Protein Precipitation

- **Aliquoting:** Transfer a small volume (e.g., 100 µL) of the biological matrix (plasma or serum) into a clean microcentrifuge tube.
- **Internal Standard Spiking:** Add a known concentration of **3-Hydroxy Midostaurin-d5** in a suitable organic solvent (e.g., methanol or acetonitrile) to the sample.
- **Protein Precipitation:** Add a larger volume of cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to the sample to precipitate proteins.
- **Vortexing and Centrifugation:** Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a new tube or a well plate for LC-MS/MS analysis.

### LC-MS/MS Analysis

- **Chromatographic Separation:**
  - **Column:** A C18 reverse-phase column is typically used.
  - **Mobile Phase:** A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

- Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
- Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10  $\mu$ L) is injected.
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (Midostaurin and its metabolites) and the internal standard (**3-Hydroxy Midostaurin-d5**) are monitored.
  - Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.



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Workflow for Quantification using **3-Hydroxy Midostaurin-d5**.

## Conclusion

**3-Hydroxy Midostaurin-d5** is an indispensable tool for the accurate quantification of Midostaurin and its metabolites in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic data, which is crucial for the continued development and optimization of targeted cancer therapies. Understanding its chemical properties and the biological pathways it influences allows researchers to effectively utilize this compound in advancing the field of oncology drug development.

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